

Application Note: Characterization of Poly(1,10-decanediol diacrylate) using FTIR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,10-Decanediol diacrylate*

Cat. No.: *B083208*

[Get Quote](#)

AN-FTIR-P10DDA-001

Introduction

Poly(1,10-decanediol diacrylate) is a versatile polymer used in the formulation of coatings, adhesives, and hydrogels due to its crosslinking capabilities.^[1] The extent of polymerization and the chemical structure of the final polymer are critical parameters that determine its physical and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for characterizing polymers.^[2] It provides valuable information on the functional groups present, enabling the confirmation of the polymer structure and the extent of the curing process.^{[3][4]} This application note details the use of FTIR spectroscopy for the qualitative and quantitative analysis of poly(**1,10-decanediol diacrylate**).

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational energy levels.^[5] These absorption patterns create a unique spectral fingerprint that can be used to identify the chemical structure of a material.^[2] For poly(**1,10-decanediol diacrylate**), FTIR can be used to identify the characteristic functional groups of the acrylate and the long-chain diol, as well as to monitor the disappearance of the vinyl C=C bonds during polymerization.^{[6][7]}

Key Applications

- Verification of Monomer Structure: Confirmation of the chemical structure of the **1,10-decanediol diacrylate** monomer by identifying its characteristic functional groups.
- Monitoring Polymerization: Tracking the curing process by observing the decrease in the intensity of absorption bands associated with the acrylate C=C double bonds.[6][7]
- Characterization of the Cured Polymer: Confirming the structure of the final crosslinked polymer and identifying any residual monomer.
- Quality Control: Ensuring batch-to-batch consistency of the polymer product.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for **1,10-decanediol diacrylate** monomer and the expected changes upon polymerization.

Wavenumber (cm ⁻¹)	Assignment	Monomer	Polymer
2920-2940	C-H asymmetric stretching (CH ₂)	Strong	Strong
2850-2860	C-H symmetric stretching (CH ₂)	Strong	Strong
1720-1730	C=O stretching (ester)	Strong	Strong
1636	C=C stretching (vinyl)	Medium	Absent/Weak
1450-1470	C-H bending (CH ₂)	Medium	Medium
1405-1415	=CH ₂ in-plane bending	Medium	Absent/Weak
1180-1200	C-O stretching (ester)	Strong	Strong
980-990	=CH ₂ out-of-plane bending	Medium	Absent/Weak
808-812	=CH out-of-plane bending	Medium	Absent/Weak

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument.

Experimental Protocols

Protocol 1: Characterization of 1,10-Decanediol Diacrylate Monomer

Objective: To obtain the FTIR spectrum of the liquid monomer.

Materials:

- **1,10-decanediol diacrylate monomer**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

- Isopropanol or acetone for cleaning
- Kimwipes or other soft, lint-free tissue

Procedure:

- Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe dampened with isopropanol or acetone and allow it to dry completely.
- Collect a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).
- Place a small drop of the **1,10-decanediol diacrylate** monomer directly onto the ATR crystal.
- Acquire the FTIR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ are sufficient.[3][8]
- Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe after the measurement.

Protocol 2: Monitoring the Polymerization of 1,10-Decanediol Diacrylate

Objective: To track the curing process of the monomer into a polymer.

Materials:

- **1,10-decanediol diacrylate** monomer
- Photoinitiator or thermal initiator
- UV lamp or heating element
- FTIR spectrometer with an ATR accessory
- Disposable pipette

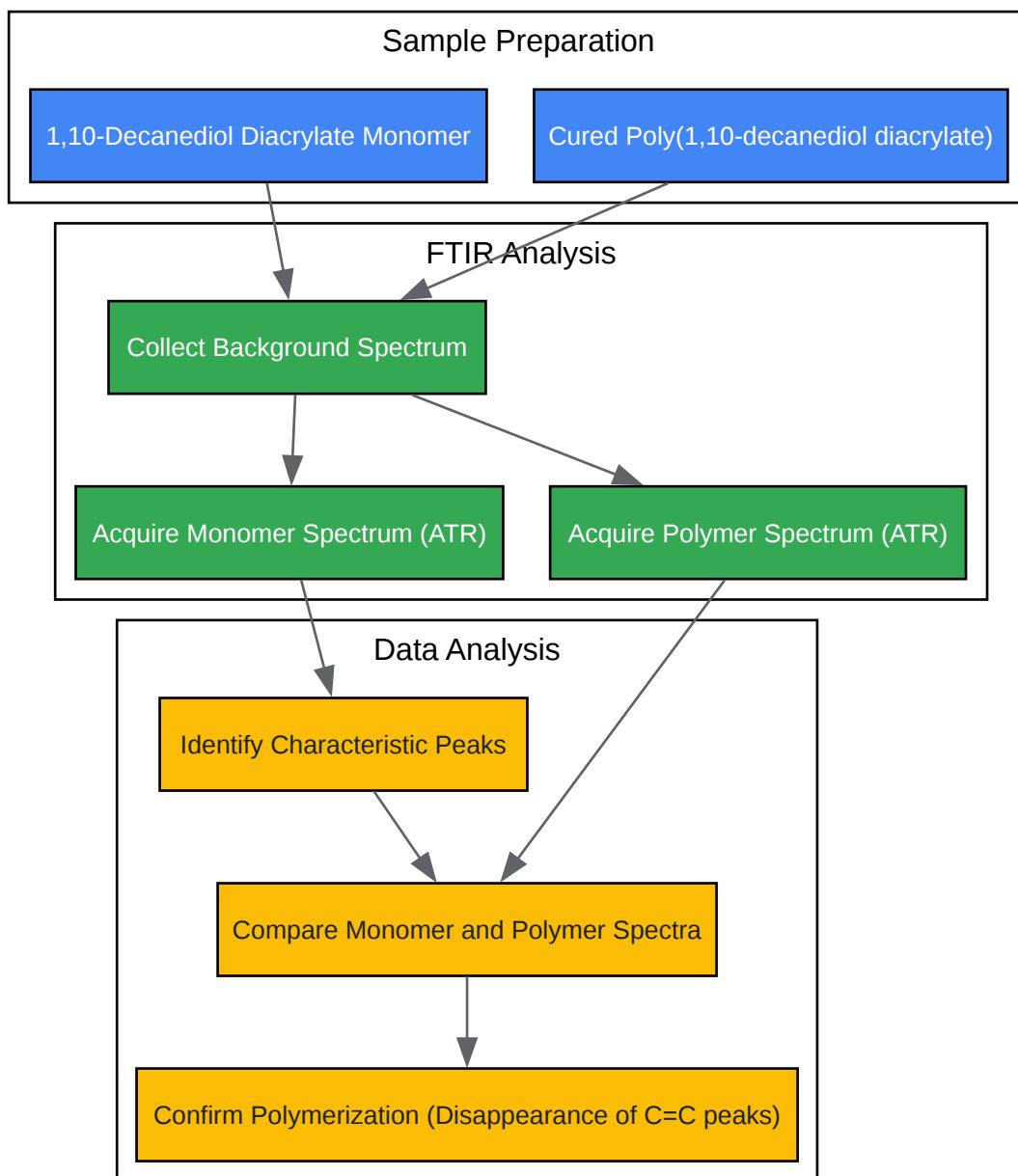
Procedure:

- Mix the **1,10-decanediol diacrylate** monomer with the appropriate initiator.
- Collect a background spectrum on the clean ATR crystal.
- Apply a thin film of the monomer/initiator mixture onto the ATR crystal.
- Acquire an initial FTIR spectrum (time = 0).
- Initiate the polymerization by exposing the sample to UV light or heat.
- Acquire spectra at regular time intervals to monitor the changes in the absorption bands, particularly the decrease of the C=C stretching peak around 1636 cm^{-1} .
- Continue acquiring spectra until no further changes are observed in the spectrum, indicating the completion of the reaction.

Protocol 3: Characterization of the Cured Poly(**1,10-decanediol diacrylate**)

Objective: To obtain the FTIR spectrum of the solid, crosslinked polymer.

Materials:


- Cured poly(**1,10-decanediol diacrylate**) sample
- FTIR spectrometer with an ATR accessory
- Scalpel or razor blade

Procedure:

- Collect a background spectrum on the clean ATR crystal.
- Cut a small, flat piece from the cured polymer sample.
- Place the flat surface of the polymer sample firmly onto the ATR crystal, ensuring good contact.

- Acquire the FTIR spectrum using the same parameters as for the monomer.
- Compare the resulting spectrum to the monomer spectrum to confirm the disappearance of the vinyl peaks.

Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FTIR characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. marshall.edu [marshall.edu]
- 3. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of ATR-FTIR spectra of dental adhesives throughout simultaneous polymerization and solvent loss | PLOS One [journals.plos.org]
- 5. s-a-s.org [s-a-s.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Note: Characterization of Poly(1,10-decanediol diacrylate) using FTIR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083208#characterization-of-poly-1-10-decanediol-diacrylate-using-ftir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com